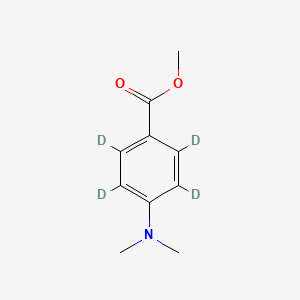
Methyl 4-(Dimethylamino)benzoate-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated derivative of Methyl 4-(Dimethylamino)benzoate. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C10H9D4NO2 and a molecular weight of 183.24 . The deuterium atoms in the compound make it particularly useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(Dimethylamino)benzoate-D4 can be synthesized through the esterification of 4-(Dimethylamino)benzoic acid with methanol in the presence of a deuterium source. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(Dimethylamino)benzoate-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Dimethylamino)benzoic acid
Reduction: 4-(Dimethylamino)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Methyl 4-(Dimethylamino)benzoate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of Methyl 4-(Dimethylamino)benzoate-D4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into reaction mechanisms. The compound’s ester group can undergo hydrolysis, releasing 4-(Dimethylamino)benzoic acid, which can further participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Methyl 4-(Dimethylamino)benzoate-D4 can be compared with other similar compounds such as:
Methyl 4-(Dimethylamino)benzoate: The non-deuterated version, which has similar chemical properties but lacks the benefits of stable isotope labeling.
Methyl 4-(N,N-Dimethylamino)benzoate: Another derivative with slight variations in the molecular structure.
Benzoic acid, 4-(Dimethylamino)-, methyl ester: A closely related compound with similar applications but different molecular weight and properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for analytical and research purposes.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
183.24 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D |
Clé InChI |
DBQGARDMYOMOOS-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N(C)C)[2H] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
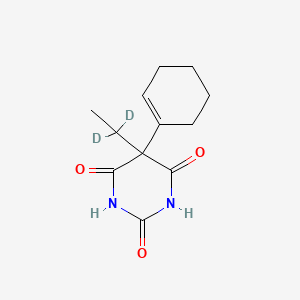
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

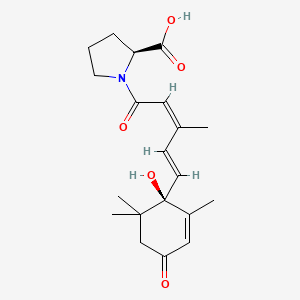

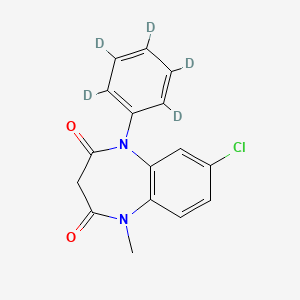
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
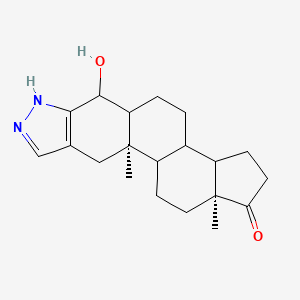
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)


